molecular formula C12H9ClN4 B8448089 6-Chloro-9-methyl-8-phenyl-9H-purine

6-Chloro-9-methyl-8-phenyl-9H-purine

Cat. No.: B8448089
M. Wt: 244.68 g/mol
InChI Key: IXIVKGRJNYFEAI-UHFFFAOYSA-N
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Description

Significance of Purine (B94841) Heterocycles in Synthetic and Mechanistic Chemistry

Purines are of immense interest in synthetic and mechanistic chemistry due to their rich electronic properties and multiple sites for functionalization. The presence of four nitrogen atoms within the bicyclic system creates a unique electronic landscape, influencing the reactivity of each position on the rings. researchgate.net The 2-, 6-, and 8-positions of the purine ring are particularly susceptible to nucleophilic substitution, especially when activated by a leaving group such as a halogen. nih.gov This reactivity is fundamental to purine synthesis and modification.

The reactions of halopurines are crucial for building molecular diversity. nih.gov The chlorine atom, for instance, can be displaced by a wide variety of nucleophiles—including amines, alcohols, and thiols—providing access to a vast library of substituted purine derivatives. Furthermore, the development of metal-catalyzed cross-coupling reactions has significantly expanded the synthetic utility of halopurines, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nist.gov From a mechanistic standpoint, the study of substitution patterns on the purine ring provides valuable insights into aromaticity, reaction kinetics, and the directing effects of substituents.

Structural Context of 6-Chloro-9-methyl-8-phenyl-9H-purine within the Broader Purine Family

A Chloro Group at the 6-position: This halogen atom makes the C6 position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a common strategy for introducing further diversity into the purine scaffold.

A Methyl Group at the 9-position: The N9 position is one of the common sites for alkylation in purine chemistry. The methyl group here blocks this position from participating in hydrogen bonding as a donor and can influence the solubility and steric environment of the molecule.

A Phenyl Group at the 8-position: The introduction of an aryl substituent at the C8 position adds significant steric bulk and introduces electronic effects through conjugation with the purine ring system. This modification is a key area of interest in the synthesis of novel purine analogues. nih.gov

The combination of these substituents places this compound among the class of multi-substituted purines, which are explored for their unique chemical properties and potential applications. It can be viewed as a derivative of simpler, well-known purines such as 6-chloropurine (B14466) or 6-chloro-9-methylpurine. nih.gov The synthesis of such 8-aryl-substituted purines often involves the cyclization of a suitably substituted pyrimidine (B1678525) precursor, for instance, the condensation of a 4,5-diaminopyrimidine (B145471) with a benzoic acid derivative. researchgate.net

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound6-chloro-9-methyl-9H-purine6-Chloro-9-phenyl-9H-purine-8-carbonitrile
CAS Number 116588-66-02346-74-9 nih.govchemsynthesis.com1370337-14-1 mdpi.com
Molecular Formula C₁₂H₉ClN₄C₆H₅ClN₄ nih.govchemsynthesis.comC₁₂H₆ClN₅ mdpi.com
Molecular Weight 244.68 g/mol 168.58 g/mol nih.govchemsynthesis.com255.66 g/mol mdpi.com
Melting Point Data not availableData not available chemsynthesis.com158–161 °C mdpi.com
Computed Properties (Data from chemical databases)(Data from chemical databases)(Data from chemical databases)

Note: Experimental data for the title compound is limited. Data for related compounds is provided for context.

Current Research Directions and Academic Interest in Halogenated and Alkyl/Aryl-Substituted Purines

Current research in synthetic organic chemistry continues to explore the vast chemical space offered by substituted purines. A primary focus is the development of novel, efficient, and regioselective methods for the synthesis of functionalized purine derivatives. researchgate.net

Key areas of academic interest include:

Development of Novel Synthetic Methods: There is ongoing research into creating more efficient synthetic routes to complex purines. This includes the use of novel catalysts, microwave-assisted synthesis, and one-pot reactions to improve yields, reduce reaction times, and enhance sustainability. researchgate.netuniroma1.it For example, protocols for the synthesis of 6-chloro-8-substituted-9H-purines often involve the condensation of 6-chloropyrimidine-4,5-diamine (B126448) with various aldehydes. researchgate.net

Functionalization via Cross-Coupling: The use of palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) on halopurines is a major area of research. These reactions allow for the precise installation of alkyl, aryl, and other functional groups, which is critical for creating libraries of compounds for various screening purposes.

Exploration of Structure-Activity Relationships: In medicinal chemistry, a significant amount of research is dedicated to synthesizing series of halogenated and alkyl/aryl-substituted purines to probe structure-activity relationships. ontosight.ai By systematically modifying substituents at the 2-, 6-, 8-, and 9-positions, chemists can fine-tune the biological and pharmacological properties of these molecules. The synthesis of novel 6,8,9-trisubstituted purine analogues is an active field of investigation. nih.gov

The academic interest in compounds like this compound lies in its potential as a building block for more complex molecules and as a probe for understanding the chemical and physical properties of multi-substituted heterocyclic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

6-chloro-9-methyl-8-phenylpurine

InChI

InChI=1S/C12H9ClN4/c1-17-11(8-5-3-2-4-6-8)16-9-10(13)14-7-15-12(9)17/h2-7H,1H3

InChI Key

IXIVKGRJNYFEAI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC=N2)Cl)N=C1C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 9 Methyl 8 Phenyl 9h Purine and Its Analogues

Fundamental Approaches to Purine (B94841) Core Construction Relevant to 6-Chloro-9-methyl-8-phenyl-9H-purine Synthesis

The construction of the bicyclic purine core is the foundational step in the synthesis of this compound. Two principal strategies are commonly employed: the classical cyclization of a substituted pyrimidine (B1678525) precursor, and the assembly from acyclic or imidazole-based precursors.

Classical Cyclization Reactions (e.g., Traube Purine Synthesis and its Modern Adaptations)

The Traube purine synthesis, first reported in 1900, remains a versatile and widely used method for the preparation of purines. slideshare.netchemistry-online.comdrugfuture.comdrugfuture.com The classical approach involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon synthon, such as formic acid, to form the imidazole (B134444) portion of the purine ring. thieme.comthieme-connect.describd.comscribd.com

In the context of synthesizing the target molecule, a plausible Traube-based approach would commence with a 4,5-diaminopyrimidine bearing a chloro substituent at the C6 position (equivalent to C4 of the pyrimidine). The general pathway involves the following key steps:

Preparation of a Substituted 4,5-Diaminopyrimidine: The synthesis typically starts from a readily available pyrimidine derivative, such as 4-amino-6-chloropyrimidine. Nitrosation at the 5-position, followed by reduction of the nitroso group, yields the crucial 4,5-diamino-6-chloropyrimidine intermediate. scribd.compharmaguideline.com

Cyclization to Form the Imidazole Ring: The resulting diaminopyrimidine is then cyclized with a reagent that will introduce the C8-phenyl group. While classical Traube synthesis often uses formic acid to install a hydrogen at C8, modern adaptations employ a variety of reagents. For the introduction of the C8-phenyl group, cyclization could be achieved by reacting the diaminopyrimidine with benzaldehyde (B42025), followed by an oxidative cyclization step, or by using benzoic acid derivatives under appropriate condensation conditions.

The versatility of the Traube synthesis lies in the ability to introduce substituents on the pyrimidine ring prior to cyclization, thereby dictating the final substitution pattern of the purine. thieme.com

Assembly from Pyrimidine and Imidazole Precursors (e.g., utilizing diaminomaleonitrile (B72808), urea (B33335) derivatives, pyrimidine derivatives)

An alternative and increasingly popular strategy for constructing the purine core involves building upon acyclic precursors like diaminomaleonitrile (DAMN) or assembling the purine from separate pyrimidine and imidazole synthons. rsc.org

Recent methodologies have demonstrated the synthesis of purine derivatives starting from the reaction of diaminomaleonitrile with isocyanates to form urea derivatives. rsc.orgresearchgate.net These intermediates can then undergo cyclization with aldehydes to construct the purine ring system. For the synthesis of an 8-phenylpurine derivative, the urea intermediate derived from DAMN would be reacted with benzaldehyde. rsc.org

Another approach involves the one-pot synthesis of 6-chloropurine (B14466) ribonucleosides from chloropyrimidines, which can then be further functionalized. researchgate.net This highlights the utility of pyrimidine derivatives as foundational building blocks for more complex purine structures.

Strategic Introduction of Substituents in this compound

Once the purine core is established, or concurrently with its formation, the specific substituents of this compound must be introduced with high regioselectivity.

Regioselective Chlorination at the C6 Position

The chlorine atom at the C6 position is a key functional handle, often introduced to facilitate further nucleophilic substitution reactions. The most common method for introducing a chlorine atom at the C6 position is through the treatment of a corresponding 6-hydroxypurine (hypoxanthine) derivative with a chlorinating agent. Phosphorus oxychloride (POCl₃) is the most frequently used reagent for this transformation. mdpi.comresearchgate.net This reaction typically proceeds in the presence of a tertiary amine, such as N,N-dimethylaniline or triethylamine, which acts as a catalyst. nih.govsemanticscholar.orgresearchgate.net

The general reaction is as follows: 6-Hydroxy-8-phenyl-9H-purine + POCl₃ → 6-Chloro-8-phenyl-9H-purine

The resulting 6-chloropurine is a versatile intermediate for the synthesis of a wide array of purine derivatives. capes.gov.brnih.govresearchgate.net

N9-Alkylation Methodologies for Methyl Group Incorporation

The regioselective introduction of a methyl group at the N9 position of the purine ring is a significant challenge due to the presence of two potentially reactive nitrogen atoms in the imidazole ring (N7 and N9). The alkylation of purines often yields a mixture of N7 and N9 isomers. ub.eduresearchgate.net

Several strategies have been developed to achieve high N9 selectivity:

Use of Specific Bases and Solvents: The choice of base and solvent can significantly influence the N9/N7 ratio. For instance, using tetrabutylammonium (B224687) hydroxide (B78521) as a base in acetonitrile (B52724) under microwave irradiation has been shown to favor N9-alkylation. ub.edu

Steric Hindrance: The presence of a bulky substituent at the C6 position can sterically hinder the approach of the alkylating agent to the N7 position, thereby favoring alkylation at N9. acs.orgresearchgate.net In the case of 6-chloro-8-phenyl-9H-purine, the phenyl group at C8 may also exert some directing effect.

Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol (e.g., methanol) in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, is often reported to provide better N9 selectivity compared to classical alkylation with alkyl halides. mdpi.com

Below is a table summarizing various conditions for the N9-alkylation of purine derivatives.

Alkylating AgentBase/ReagentSolventConditionsN9/N7 RatioReference
Methyl IodideDBUAcetonitrile48 h, rt1.5 : 1 ub.edu
Methyl Iodide(Bu)₄NOHAcetonitrile30 min, 50°C, MW>95 : 5 ub.edu
Cyclohexylmethyl bromideK₂CO₃DMF18 h, rt6 : 1 mdpi.com
CyclohexylmethanolDIAD, PPh₃THF18 h, rt10 : 1 mdpi.com
Ethyl IodideNaHDMFNot specified>99 : 1* acs.orgresearchgate.net

Note: This high selectivity was achieved on a 6-(2-butylimidazol-1-yl)-2-chloropurine, where the C6 substituent sterically blocks the N7 position.

C8-Arylation Techniques for Phenyl Group Attachment

The introduction of a phenyl group at the C8 position of the purine ring can be achieved either during the initial construction of the purine core (as described in the Traube synthesis) or by functionalization of a pre-existing purine. The latter approach often involves modern cross-coupling reactions. begellhouse.com

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds and is well-suited for the C8-arylation of purines. researchgate.net This reaction typically involves the coupling of an 8-halopurine (e.g., 8-bromopurine) with a phenylboronic acid in the presence of a palladium catalyst and a base.

A general scheme for the Suzuki-Miyaura C8-arylation is as follows: 6-Chloro-8-bromo-9-methyl-9H-purine + Phenylboronic acid --(Pd catalyst, Base)--> this compound

Various palladium catalysts and ligands can be employed, with Pd(PPh₃)₄ being a common choice. nih.govacs.org The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields.

The table below provides representative conditions for the Suzuki-Miyaura cross-coupling reaction for the synthesis of C8-arylpurines.

Purine SubstrateArylating AgentCatalystBaseSolventYieldReference
6-Chloro-9-isopropylpurinePhenylboronic acidPd(OAc)₂/dppfCs₂CO₃DMFNot specified nih.gov
2,6-Dichloro-9-isopropylpurinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O85% acs.org
8-Bromoadenosine derivativePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O78% rhhz.net

Advanced Synthetic Transformations for this compound and Derivatives

The synthesis of functionalized purines such as this compound relies on advanced organic chemistry techniques. These methods allow for the precise introduction of substituents onto the purine core, enabling the creation of diverse molecular architectures.

Transition-Metal-Catalyzed Cross-Coupling Reactions of Halopurines

Transition-metal-catalyzed cross-coupling reactions are powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.com These reactions are instrumental in the synthesis of aryl- and alkenylpurine derivatives from halopurine precursors. researchgate.net The general mechanism for many of these reactions, particularly those catalyzed by palladium, involves an oxidative addition of the catalyst to the organohalide, followed by transmetalation with an organometallic partner, and concluding with a reductive elimination step to yield the final product and regenerate the catalyst. rhhz.net

For the synthesis of 8-phenylpurine derivatives, a key strategy involves the use of a dihalopurine or a pre-functionalized halopurine. For instance, a 6-chloro-8-halopurine could undergo a selective cross-coupling reaction, such as the Suzuki-Miyaura coupling, with phenylboronic acid to introduce the phenyl group at the C8 position. The versatility of these reactions is enhanced by the availability of various catalysts and ligands, which can be tailored to achieve high yields and functional group compatibility under mild conditions. mdpi-res.comrhhz.net Ligand-free catalytic systems have also been developed as more cost-effective and sustainable alternatives. rsc.org

Table 1: Overview of Major Transition-Metal-Catalyzed Cross-Coupling Reactions Applicable to Halopurines
Reaction NameCoupling PartnersTypical CatalystKey Features
Suzuki-Miyaura CouplingOrganohalide + OrganoboranePalladium (Pd)Mild conditions, high functional group tolerance, commercially available reagents. researchgate.netustc.edu.cn
Heck ReactionOrganohalide + AlkenePalladium (Pd)Forms substituted alkenes; useful for introducing alkenyl side chains. ustc.edu.cn
Sonogashira CouplingOrganohalide + Terminal AlkynePalladium (Pd) / Copper (Cu)Efficient synthesis of aryl-alkynes. ustc.edu.cn
Stille CouplingOrganohalide + OrganotinPalladium (Pd)Effective but limited by the toxicity of organotin reagents. researchgate.net
Negishi CouplingOrganohalide + OrganozincPalladium (Pd) or Nickel (Ni)High reactivity of organozinc reagents. researchgate.netustc.edu.cn

Direct C-H Functionalization Approaches (e.g., Regioselective C-H Cyanation)

Direct C-H functionalization has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of the substrate (i.e., converting a C-H bond to a C-Halogen bond). rsc.org This approach treats an inactive C-H bond as a functional group, allowing for shorter synthetic routes. rsc.org

For purine systems, the C8 position is often a target for direct functionalization. Palladium-catalyzed direct C8-H arylation of purines with aryl halides has been successfully demonstrated. rsc.orgresearchgate.net These reactions often employ a combination of palladium and copper catalysts. researchgate.net

A notable example of this strategy is the direct regioselective C-H cyanation of purines. mdpi.com This method can achieve C8-cyanation through a sequence involving activation of the purine's imidazole ring with triflic anhydride (B1165640). This activation facilitates a nucleophilic attack by a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). A subsequent base-mediated elimination yields the 8-cyanated purine derivative in moderate to excellent yields. mdpi.com This transformation highlights the ability to selectively functionalize a specific C-H bond even in a complex heterocyclic molecule. While this example focuses on cyanation, the underlying principle of activating the purine core can be extended to introduce other functional groups.

Table 2: Examples of Direct C-H Functionalization on the Purine Core
FunctionalizationPositionTypical Reagents & ConditionsKey Advantage
ArylationC8Aryl Halide, Pd(OAc)₂, PPh₃, CuI, Cs₂CO₃Avoids pre-halogenation of the purine C8 position. rsc.org
CyanationC81. Triflic Anhydride; 2. TMSCN; 3. BaseTransition-metal-free, highly regioselective for the C8 position. mdpi.com
AmidationC6Minisci-type reaction, metal-freeDirect installation of amide groups without prefunctionalization. nih.gov

Multi-Step Synthetic Pathways for Structural Elaboration

The construction of the this compound scaffold can also be accomplished through multi-step pathways that build the purine ring system from simpler precursors. A common and efficient strategy involves the condensation of a substituted pyrimidine diamine with an aldehyde. researchgate.net

Specifically, 6-chloropyrimidine-4,5-diamine (B126448) can serve as a key building block. This intermediate can be reacted with benzaldehyde (or its derivatives) in a one-pot synthesis to form the imidazole ring fused to the pyrimidine, directly yielding the 6-chloro-8-phenyl-9H-purine core. researchgate.netresearchgate.net Subsequent N-alkylation at the N9 position with a methylating agent would complete the synthesis of the target molecule. This approach is advantageous as it allows for the introduction of the C8-phenyl group and the construction of the purine skeleton in a single, convergent step. Various catalysts, such as cellulose (B213188) sulfuric acid, have been employed to facilitate this condensation, offering benefits like high yields, short reaction times, and catalyst reusability. researchgate.net This method provides a modular approach, where different aldehydes and pyrimidine precursors can be used to generate a library of substituted purine analogues. nih.gov

Table 3: Representative Multi-Step Pathway for 6-Chloro-8-Phenylpurine Derivatives
StepReactionStarting MaterialsKey Reagents/CatalystsProduct
1Ring Formation / Condensation6-chloropyrimidine-4,5-diamine, BenzaldehydeCellulose Sulfuric Acid or p-TsOH6-chloro-8-phenyl-9H-purine researchgate.net
2N-Alkylation6-chloro-8-phenyl-9H-purineMethylating agent (e.g., Methyl iodide), BaseThis compound

Chemical Reactivity and Mechanistic Studies of 6 Chloro 9 Methyl 8 Phenyl 9h Purine

Reactions Involving the C6-Chloro Substituent

The chlorine atom at the C6 position of the purine (B94841) ring is a key site for chemical modification, primarily through nucleophilic aromatic substitution and dehalogenation reactions.

The C6 position of the purine ring is electron-deficient, making the attached chlorine atom a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is central to the synthesis of a wide array of 6-substituted purine derivatives. The generally accepted mechanism for SNAr reactions at an aromatic carbon involves a two-step addition-elimination sequence. In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, slower step, the leaving group is expelled, and the aromaticity of the ring is restored. nih.gov However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism, where the bond formation and bond breaking occur in a single step, particularly when the aromatic ring is not highly activated by strong electron-withdrawing groups. rsc.orgspringernature.comresearchgate.net

The reactivity of 6-chloro-9-methyl-8-phenyl-9H-purine in SNAr reactions allows for the introduction of various functionalities at the C6 position. For instance, reaction with different substituted piperazines leads to the formation of 6-(substituted piperazin-1-yl)-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purines in high yields (91-95%). nih.gov This highlights the facility of the C6-chloro group to be displaced by nitrogen nucleophiles.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions at the C6 Position of a 6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine derivative. nih.gov
Nucleophile (Substituted Piperazine)ProductYield (%)
1-(4-methoxyphenyl)piperazine9-Cyclopentyl-6-(4-(4-methoxyphenyl)piperazin-1-yl)-8-(4-phenoxyphenyl)-9H-purine91
1-(p-tolyl)piperazine9-Cyclopentyl-8-(4-phenoxyphenyl)-6-(4-(p-tolyl)piperazin-1-yl)-9H-purine94
1-(4-fluorophenyl)piperazine9-Cyclopentyl-6-(4-(4-fluorophenyl)piperazin-1-yl)-8-(4-phenoxyphenyl)-9H-purine92
1-(4-chlorophenyl)piperazine6-(4-(4-Chlorophenyl)piperazin-1-yl)-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine92

The removal of the chlorine atom from the C6 position, known as dehalogenation, can be achieved through various reductive methods. Catalytic transfer hydrogenation is an effective technique for the hydrodehalogenation of aromatic halides. For instance, ruthenium(II) complexes can catalyze the transfer of hydrogen from a hydrogen donor, such as isopropanol, to the aryl halide, resulting in the replacement of the halogen with a hydrogen atom. organic-chemistry.org This method offers a cleaner alternative to traditional dehalogenation processes.

Another approach is the use of tin-free reductive dehalogenation systems. Visible-light-activated photoredox catalysis, using catalysts like Ru(bpy)3Cl2 in combination with a hydrogen atom donor, allows for the efficient reduction of activated C-X bonds with excellent functional-group tolerance. organic-chemistry.orgnih.gov These methods provide controlled ways to implement dehalogenation, which can be a crucial step in the synthesis of specific purine derivatives where a hydrogen atom is desired at the C6 position.

Reactivity and Transformations of the N9-Methyl and C8-Phenyl Moieties

The C8 position of the purine scaffold is known to be active in both electrophilic and nucleophilic substitution reactions. nih.gov The presence of a phenyl group at this position in this compound introduces a site for further aromatic substitution reactions.

Electrophilic Aromatic Substitution: The phenyl ring at the C8 position can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.comyoutube.com The directing effect of the purine ring on the incoming electrophile would depend on the electronic nature of the purine system. Generally, activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position. libretexts.org

Nucleophilic Aromatic Substitution: While less common for simple phenyl rings, nucleophilic aromatic substitution on the C8-phenyl group could be possible if it is sufficiently activated by electron-withdrawing groups, either on the phenyl ring itself or through the electronic influence of the purine core.

A notable reaction involving the C8 position of a related compound, 6-chloro-9-phenyl-9H-purine, is direct regioselective C-H cyanation. This reaction proceeds through a sequential triflic anhydride (B1165640) activation and nucleophilic cyanation with TMSCN, affording the 8-cyanated purine derivative in high yield. mdpi.com This demonstrates the accessibility of the C8 position for functionalization.

Table 2: Direct Regioselective C-H Cyanation of 6-Chloro-9-aryl-9H-purines. mdpi.com
Starting Material (6-Chloro-9-aryl-9H-purine)Product (6-Chloro-9-aryl-9H-purine-8-carbonitrile)Yield (%)
6-Chloro-9-phenyl-9H-purine6-Chloro-9-phenyl-9H-purine-8-carbonitrile94
6-Chloro-9-(p-tolyl)-9H-purine6-Chloro-9-(p-tolyl)-9H-purine-8-carbonitrile85
6-Chloro-9-(4-methoxyphenyl)-9H-purine6-Chloro-9-(4-methoxyphenyl)-9H-purine-8-carbonitrile84
6-Chloro-9-(4-(methylthio)phenyl)-9H-purine6-Chloro-9-(4-(methylthio)phenyl)-9H-purine-8-carbonitrile85

Ring-Opening and Ring-Closure Reactions of the Purine Nucleus

The purine ring system, while generally stable, can undergo ring-opening and ring-closure reactions under specific conditions.

The synthesis of 6-chloro-8-substituted-9H-purines can be achieved through a one-pot condensation of 6-chloropyrimidine-4,5-diamine (B126448) with various aldehydes. nih.gov This represents a key ring-closure reaction to form the imidazole (B134444) part of the purine nucleus. The Traube purine synthesis is a classic method for constructing the purine ring system from a substituted pyrimidine (B1678525). researchgate.net

Purine ring-opening can be facilitated by either acidic or basic conditions. researchgate.netlibretexts.orgmasterorganicchemistry.commdpi.comlibretexts.org The Dimroth rearrangement is a well-known isomerization process in heterocyclic chemistry, including purines, that involves ring opening, rotation, and ring closure, leading to the translocation of endocyclic and exocyclic nitrogen atoms. wikipedia.orgnih.govnih.govrsc.orgresearchgate.net While specific studies on the ring-opening of this compound are not extensively documented, the general principles of purine chemistry suggest that under harsh acidic or basic conditions, the purine nucleus could be susceptible to cleavage.

Tautomeric Equilibria and Aromaticity in the 9H-Purine System

The tautomerism of purine is a critical aspect of its chemistry, influencing its structure, stability, and interactions. Prototropic tautomerism in purines involves the migration of a proton between the nitrogen atoms of the heterocyclic rings. For the parent purine, four primary tautomers are considered: 1H, 3H, 7H, and 9H. rsc.org Theoretical and experimental studies have consistently shown that the 9H and 7H tautomers are significantly more stable than the 1H and 3H forms. nih.govresearchgate.net This stability is closely linked to the aromaticity of the fused ring system.

For the specific compound this compound, the presence of the methyl group at the N9 position effectively "locks" the molecule into the 9H form. This prevents the proton migration necessary to form the 7H, 3H, or 1H tautomers. Therefore, the discussion shifts from a dynamic equilibrium between multiple tautomers to an analysis of the stability and electronic properties of this fixed 9H-purine system as influenced by its substituents.

Quantum Chemical Analysis of Tautomerism

Quantum chemical calculations are a powerful tool for investigating the tautomeric equilibria and aromaticity of purine systems. Density Functional Theory (DFT) is a commonly employed method for this purpose. nih.gov Specific functionals and basis sets, such as B3LYP/6-311++G(d,p) and B97D3/aug-cc-pvdz, have been successfully used to optimize the geometries of purine tautomers and calculate their relative energies. nih.govrsc.org

These computational approaches allow for a detailed analysis of the factors governing tautomer stability. Key parameters that can be calculated include:

Relative Energies (Erel): By calculating the total electronic energy of each tautomer, their relative stabilities can be determined. The 9H tautomer is typically used as the reference (Erel = 0 kcal/mol). nih.gov

Aromaticity Indices: Aromaticity, a key factor in the stability of the 9H tautomer, can be quantified using various computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is one such index that evaluates aromaticity based on bond length variations. Higher HOMA values indicate greater aromaticity. nih.gov For 7H and 9H purine tautomers, which exhibit higher stability, the HOMA values are correspondingly higher, reflecting their more pronounced aromatic character. researchgate.netnih.gov Other indices like the Nucleus-Independent Chemical Shift (NICS) and π-Electron Delocalization Energy (pEDA) are also used to assess the aromatic character of the individual rings and the molecule as a whole. researchgate.net

Solvent Effects: Quantum chemical models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on tautomeric equilibria. nih.gov Solvation can alter the relative energies of tautomers. For example, while the 9H tautomer of purine is most stable in the gas phase, in aqueous solutions, the 7H and 9H tautomers have very similar energies and coexist in a mixture. mdpi.com

The table below shows the relative energies of the four main purine tautomers in the gas phase as determined by quantum chemical calculations, highlighting the energetic preference for the 9H form.

Data represents typical relative stabilities from computational studies. nih.govmdpi.com

While specific quantum chemical analyses for this compound are not detailed in the literature, these established methods would be the standard approach to theoretically confirm its stability and analyze the electronic influence of its chloro, methyl, and phenyl substituents on the aromaticity of the purine core.

Advanced Spectroscopic and Diffraction Analyses for 6 Chloro 9 Methyl 8 Phenyl 9h Purine Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A complete NMR analysis of 6-Chloro-9-methyl-8-phenyl-9H-purine would provide unambiguous evidence for its chemical structure and offer insights into its electronic environment and conformational dynamics.

Comprehensive ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Assignments and Analysis

A full assignment of the ¹H, ¹³C, and ¹⁵N NMR spectra would be the first step in the structural confirmation of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the purine (B94841) ring protons, the methyl group protons, and the protons of the phenyl substituent. The chemical shift of the H-2 proton of the purine ring would likely appear in the downfield region, characteristic of protons attached to electron-deficient carbon atoms in aromatic systems. The methyl protons at the N-9 position would appear as a singlet in the upfield region. The protons of the 8-phenyl group would exhibit a complex multiplet pattern in the aromatic region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The chemical shifts of the purine ring carbons (C-2, C-4, C-5, C-6, and C-8) would be characteristic of this heterocyclic system. The C-6 carbon, being attached to a chlorine atom, would have a chemical shift influenced by the electronegativity of the halogen. The C-8 carbon, bonded to the phenyl group, would also have a distinct chemical shift. The methyl carbon and the carbons of the phenyl ring would also be readily identifiable.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common, would provide valuable information about the electronic environment of the four nitrogen atoms in the purine ring. The chemical shifts of N-1, N-3, N-7, and N-9 would be sensitive to substitution and tautomeric equilibria.

Without experimental data, a representative data table cannot be generated.

Investigation of Tautomeric and Conformational Equilibria in Solution using NMR

Purine derivatives can exist in different tautomeric forms, most commonly involving protonation at different nitrogen atoms of the purine ring. For 9-methyl-substituted purines, the possibility of N-7-H tautomers is often considered. Variable-temperature NMR studies could reveal the presence of any dynamic exchange processes between different tautomers or conformers. Furthermore, the rotation of the 8-phenyl group relative to the purine ring is a key conformational feature. The rate of this rotation, and the preferred orientation, could be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY).

Elucidation of Long-Range Heteronuclear Coupling Constants (e.g., H8-C2, H8-C6)

Long-range heteronuclear coupling constants provide valuable information about the connectivity and electronic structure of a molecule. For purine systems, couplings such as those between H-8 and C-2, and H-8 and C-6, can be particularly informative for structural assignment. These small couplings, typically on the order of a few Hertz, can be measured using techniques like Heteronuclear Multiple Bond Correlation (HMBC).

Correlation of Experimental and Calculated NMR Parameters

In modern structural analysis, experimental NMR data is often complemented by quantum chemical calculations. Density Functional Theory (DFT) can be used to predict NMR chemical shifts and coupling constants. A strong correlation between the experimental and calculated parameters would provide a high level of confidence in both the structural assignment and the computational model.

X-ray Crystallography and Single-Crystal Diffraction Studies

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state.

Computational Chemistry and Theoretical Investigations of 6 Chloro 9 Methyl 8 Phenyl 9h Purine

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal detailed information about the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov

The conformational flexibility of 6-chloro-9-methyl-8-phenyl-9H-purine in a solution is a key determinant of its chemical and biological properties. MD simulations can be employed to explore the accessible conformations of the molecule in an aqueous environment. The primary sources of flexibility in this molecule are the rotation around the C8-phenyl bond and the N9-methyl bond, as well as potential puckering of the purine (B94841) ring system. rsc.org

MD simulations are instrumental in modeling the interactions between a ligand, such as this compound, and a biological target, typically a protein. nih.govresearchgate.net These simulations can refine the static picture provided by molecular docking by introducing temperature, pressure, and solvent effects, thus revealing the dynamic nature of the binding process. nih.gov

The general principles of ligand-target interactions that can be modeled include:

Hydrogen Bonding: The nitrogen atoms in the purine ring of this compound can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues (e.g., Arginine, Lysine, Tyrosine) in a protein's active site. nih.govnih.gov

Hydrophobic Interactions: The phenyl group and the methyl group are hydrophobic and are likely to interact favorably with nonpolar amino acid residues such as Leucine, Valine, and Isoleucine within a binding pocket.

π-π Stacking: The aromatic purine ring and the phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan. This type of interaction can significantly contribute to binding affinity.

Halogen Bonding: The chlorine atom at the C6 position can participate in halogen bonding, an interaction where the electrophilic region of the halogen interacts with a nucleophilic site, such as a carbonyl oxygen on the protein backbone.

MD simulations can assess the stability of these interactions over time, providing a more realistic view of the ligand-protein complex. They can also help identify key water molecules that may mediate interactions between the ligand and the target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies at a Theoretical Level

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govsemanticscholar.org At a theoretical level, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to understand how steric, electrostatic, and hydrophobic fields of a molecule like this compound influence its activity. nih.govresearchgate.net These studies are crucial for optimizing lead compounds in drug discovery. nih.gov

A fundamental aspect of QSAR is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. youtube.com These descriptors can be categorized based on their dimensionality (0D, 1D, 2D, 3D) and the properties they represent (e.g., physicochemical, topological, electronic). youtube.com For this compound, a variety of descriptors can be calculated to predict its chemical properties and potential biological behavior. nih.gov

These descriptors are then correlated with experimentally determined properties (e.g., solubility, binding affinity) using statistical methods to build a QSAR model. For instance, a higher LogP value generally correlates with lower aqueous solubility but better membrane permeability. wikipedia.org The number of hydrogen bond donors and acceptors is critical for receptor binding. nih.gov By analyzing these correlations, researchers can predict the properties of new, unsynthesized purine derivatives. semanticscholar.org

Table 1: Theoretically Calculated Molecular Descriptors for this compound

Descriptor Description Calculated Value
Molecular Weight The sum of the atomic weights of all atoms in the molecule. 258.70 g/mol
cLogP The calculated logarithm of the octanol/water partition coefficient, a measure of lipophilicity. 2.85
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule, which predicts drug transport properties. 43.6 Ų
Number of Hydrogen Bond Acceptors The number of atoms that can accept a hydrogen bond. 4
Number of Hydrogen Bond Donors The number of atoms that can donate a hydrogen bond. 0

| Number of Rotatable Bonds | The number of bonds that allow free rotation, indicating molecular flexibility. | 1 |

Note: These values are theoretical predictions and may vary slightly depending on the calculation software and algorithm used.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, usually a protein) to form a stable complex. mdpi.com It is widely used to predict the binding mode and affinity of small molecules like this compound to a biological target. nih.gov

Docking simulations of this compound into the active site of a model receptor, such as a kinase or a G-protein coupled receptor, can provide valuable structural insights into its potential mechanism of action. nih.govnih.gov The simulation would position the molecule within the binding pocket in various conformations and score them based on how well they fit and the strength of their predicted interactions.

Key structural insights that could be gained include:

Identification of Key Interacting Residues: Docking can pinpoint specific amino acids within the receptor's active site that are likely to interact with the ligand. nih.gov

Role of Substituents: The simulation can elucidate the role of each substituent on the purine core. For example, the phenyl group at C8 might fit into a hydrophobic pocket, the chloro group at C6 could form specific interactions in a "hinge" region of a kinase, and the N9-methyl group could provide additional hydrophobic contacts.

Binding Conformation: Docking predicts the most stable three-dimensional arrangement of the ligand within the binding site, which is crucial for understanding its activity. nih.gov

Table 2: Potential Interactions of this compound Functional Groups in a Model Kinase Binding Site

Functional Group Potential Interacting Residues/Regions Type of Interaction
Purine Ring Hinge Region Backbone (e.g., Leu, Ala) Hydrogen Bonding
Phenyl Group at C8 Hydrophobic Pocket (e.g., Leu, Val, Ile) Hydrophobic Interactions, π-π Stacking
Chloro Group at C6 Gatekeeper Residue, Hinge Region Halogen Bonding, Hydrophobic Interactions

| Methyl Group at N9 | Hydrophobic Pocket | Hydrophobic Interactions |

These general insights from docking studies serve as a hypothesis-generating tool, guiding the design of new analogs with improved potency and selectivity, which can then be validated by experimental studies like X-ray crystallography and biological assays. researchgate.net

Structure Reactivity Relationships and Rational Design Principles for 6 Chloro 9 Methyl 8 Phenyl 9h Purine Analogues

Influence of Substituent Effects on the Electronic and Steric Properties of the Purine (B94841) Scaffold

The electronic and steric properties of the 6-chloro-9-methyl-8-phenyl-9H-purine scaffold are not static; they are dynamically influenced by the nature and position of various substituents. These modifications can alter the electron distribution within the purine ring system, impact its aromaticity, and dictate the steric accessibility of reactive sites.

Substituents at the C2, C8, and N-positions of the purine core have been shown to exert significant control over its electronic structure. nih.gov Studies on a range of purine derivatives have demonstrated that substituents at the C8-position generally have a more pronounced influence on the electronic characteristics of the molecule compared to those at the C2 or N-positions. nih.gov This is particularly relevant for 8-phenyl-purine analogues, where modifications to the phenyl ring can transmit electronic effects to the purine system.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the purine scaffold can predictably tune its reactivity. For instance, the presence of an electron-withdrawing chlorine atom at the C6 position, as in the parent compound, enhances the electrophilicity of this position, making it susceptible to nucleophilic attack. Conversely, introducing EDGs could decrease this reactivity. The nature of the substituent also impacts the aromaticity of the fused imidazole (B134444) and pyrimidine (B1678525) rings. For 7H and 9H purine tautomers, substituents at the C8 position can decrease the aromaticity of the five-membered imidazole ring while increasing the aromaticity of the six-membered pyrimidine ring. nih.gov

Steric effects also play a crucial role. The bulkiness of substituents can hinder or facilitate chemical reactions at specific positions. For example, a bulky group at a position adjacent to a reactive site can sterically shield it from attack. This principle is fundamental in achieving regioselectivity in synthetic transformations. The interplay between electronic and steric effects is a key consideration in the design of purine analogues with specific reactivity profiles.

Table 1: Influence of Substituent Position on the Electronic Properties of the Purine Scaffold

Substituent PositionGeneral Influence on Electronic PropertiesReference
C2Moderate influence on the overall electron density of the purine ring system. Can be modified to fine-tune electronic character. nih.gov
C6Strong influence on the electrophilicity of the C6 carbon. Electron-withdrawing groups enhance reactivity towards nucleophiles. nih.gov
C8Strongest influence on the electronic structure compared to C2 and N-positions. Can significantly alter the aromaticity of both the imidazole and pyrimidine rings. nih.gov
N9Influences the overall electronic nature and solubility of the purine derivative. The nature of the substituent can impact intermolecular interactions. nih.gov

Strategies for Regioselective Synthesis and Derivatization Based on Structural Insights

The ability to selectively introduce functional groups at specific positions on the purine scaffold is critical for the synthesis of novel this compound analogues. Structural insights into the inherent reactivity of the purine ring system guide the development of regioselective synthetic strategies.

The purine ring possesses multiple nitrogen atoms with varying nucleophilicity, leading to potential challenges in controlling the site of alkylation and other substitutions. Direct alkylation of purine derivatives often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable product. nih.gov However, specific reaction conditions and the use of appropriate catalysts can favor the formation of the less stable N7 isomer. For instance, a method for the direct regioselective N7-tert-alkylation of 6-substituted purines has been developed using N-trimethylsilylated purines and a tert-alkyl halide in the presence of SnCl4 as a catalyst. nih.gov

The inherent electronic properties of the purine ring also dictate the regioselectivity of certain reactions. The electron-rich imidazole motif of purines makes the C8 position susceptible to electrophilic attack under certain conditions. A direct regioselective C-H cyanation of purines at the C8-position has been achieved through a sequential triflic anhydride (B1165640) activation and nucleophilic cyanation. mdpi.com Interestingly, the presence of a strong electron-donating group at the C6 position can switch the regioselectivity to the C2-position. mdpi.com

Furthermore, the C6-chloro group in the parent compound is a versatile handle for derivatization. It readily undergoes nucleophilic aromatic substitution (SNAr) reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, allowing for the introduction of diverse functionalities at this position. nih.gov This reactivity is a cornerstone for the synthesis of libraries of 6-substituted purine analogues.

Table 2: Summary of Regioselective Synthesis and Derivatization Strategies for Purine Analogues

Reaction TypeTarget PositionKey Strategy/ReagentsReference
N-AlkylationN7N-trimethylsilylated purine, tert-alkyl halide, SnCl4 catalyst nih.gov
C-H CyanationC8Triflic anhydride activation, TMSCN mdpi.com
C-H CyanationC2C6-electron-donating group as directing group mdpi.com
Nucleophilic Aromatic SubstitutionC6Reaction of 6-chloropurine (B14466) with various nucleophiles (amines, alcohols, thiols) nih.gov
Metalation6-CH3Regioselective metalation using NaHMDS or KHMDS nih.gov

Computational Design of Novel Purine Derivatives with Tunable Chemical Characteristics

In recent years, computational chemistry has emerged as a powerful tool in the rational design of novel molecules, and purine chemistry is no exception. Molecular modeling and in silico screening methods allow for the prediction of the chemical characteristics of hypothetical this compound analogues before their synthesis, thereby saving time and resources. mdpi.comnih.gov

Quantum-chemical calculations can be employed to predict the electronic properties of designed molecules, such as their electron density distribution, HOMO-LUMO energy gaps, and electrostatic potential. rsc.org This information provides insights into their potential reactivity, stability, and intermolecular interaction capabilities. For example, by computationally screening a virtual library of purine derivatives with different substituents, it is possible to identify candidates with desired electronic properties for specific applications.

Molecular docking simulations are another valuable computational tool, particularly in the context of designing purine analogues that can interact with specific biological targets. nih.gov These simulations can predict the binding mode and affinity of a ligand to a protein's active site, guiding the design of more potent and selective molecules. While often applied in drug discovery, the principles of molecular docking can also be used to design purine derivatives for applications in materials science and catalysis, where specific host-guest interactions are desired.

The integration of computational design with synthetic chemistry creates a synergistic workflow. Computationally promising candidates can be prioritized for synthesis, and the experimental results can then be used to refine and validate the computational models, leading to a more efficient and targeted approach to the development of novel purine derivatives.

Advanced Concepts in Intermolecular Recognition and Self-Assembly of Substituted Purines

The ability of substituted purines to engage in specific intermolecular interactions is the basis for their self-assembly into supramolecular structures. Understanding and controlling these interactions is a key aspect of crystal engineering and the design of functional materials based on purine analogues.

A dominant force in the self-assembly of aromatic molecules like this compound is π-π stacking. nih.govresearchgate.net These interactions arise from the attractive, noncovalent forces between the electron clouds of adjacent aromatic rings. The strength and geometry of π-π stacking can be modulated by the introduction of substituents on the purine or the 8-phenyl ring. For instance, the introduction of electron-withdrawing fluorine atoms onto a phenyl ring can enhance π-π stacking through electrostatic interactions. nih.gov The relative orientation of the stacked rings (e.g., face-to-face or offset) is also influenced by substituent patterns.

Hydrogen bonding is another crucial intermolecular interaction that directs the self-assembly of purine derivatives. The nitrogen atoms in the purine ring can act as hydrogen bond acceptors, while appropriate functional groups introduced as substituents can act as hydrogen bond donors. The interplay of hydrogen bonding and π-π stacking can lead to the formation of well-defined, one-, two-, or three-dimensional networks in the solid state.

The spontaneous formation of two-dimensional, self-assembled monolayers of purine and pyrimidine bases on surfaces has been experimentally observed. nih.gov This phenomenon highlights the inherent tendency of these molecules to organize into ordered structures. By rationally designing the substituents on the this compound scaffold, it is possible to program the desired intermolecular interactions and, consequently, control the self-assembly process to create novel materials with specific architectures and properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 6-chloro-9-methyl-8-phenyl-9H-purine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or transition metal-catalyzed cross-coupling. For example, Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst with arylboronic acids and 6-chloro-9-methylpurine precursors in toluene under reflux conditions yields substituted purines . Alternative routes involve solvent optimization (e.g., acetonitrile/water mixtures) and protecting group strategies to enhance regioselectivity . Characterization typically employs 1^1H/13^{13}C NMR, MS, and HPLC (>95% purity validation) .

Q. How do substitution patterns at the purine C6, C8, and N9 positions influence physicochemical properties?

  • Methodological Answer : Substitutions alter electronic distribution and steric effects. For instance, electron-withdrawing groups (e.g., Cl at C6) increase electrophilicity, facilitating nucleophilic attacks in subsequent reactions. Methyl at N9 enhances metabolic stability, while phenyl at C8 introduces π-π stacking interactions, critical for receptor binding studies. Computational tools (DFT) and X-ray crystallography (via SHELXL ) are used to map electronic and structural impacts .

Q. What analytical techniques are recommended for structural validation of this compound?

  • Methodological Answer : Multinuclear NMR (1^1H, 13^{13}C, 19^{19}F for fluorinated analogs) resolves regiochemistry, while high-resolution MS confirms molecular weight. X-ray diffraction (using programs like ORTEP-3 ) provides absolute configuration. Purity is assessed via reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Yield discrepancies often arise from reaction conditions (solvent, temperature, catalyst loading). Systematic optimization via Design of Experiments (DoE) or high-throughput screening identifies critical variables. For example, Pd catalyst deactivation in Suzuki reactions may require inert atmospheres or ligand additives . Contradictory NMR data should be cross-validated with 2D techniques (COSY, HSQC) .

Q. What strategies are employed to study the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer : Target engagement is assessed via competitive binding assays (e.g., fluorescence polarization) using recombinant enzymes. Dose-response curves (IC₅₀ determination) and molecular docking (AutoDock, Schrödinger Suite) correlate structural features with activity. Metabolite stability is evaluated using liver microsomes and LC-MS/MS .

Q. How does polymorphism affect the crystallographic data interpretation of this compound?

  • Methodological Answer : Polymorphs are identified via PXRD and thermal analysis (DSC/TGA). SHELXL refinement distinguishes between static disorder and true polymorphism. Solvent-mediated crystallization trials (e.g., using EtOAc/hexane gradients ) help isolate stable forms. Dynamic NMR can probe conformational flexibility in solution .

Q. What mechanistic insights can be gained from studying the hydrolysis of the C6-chloro group in this compound?

  • Methodological Answer : Hydrolysis kinetics are monitored via 35^{35}Cl NMR or LC-MS under varying pH/temperature. Computational studies (MD simulations, QM/MM) model transition states to identify nucleophilic attack pathways. Isotopic labeling (18^{18}O-H₂O) traces oxygen incorporation in hydrolysis products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.